1-Cyclopropyl-3-phenylprop-2-en-1-one 1-Cyclopropyl-3-phenylprop-2-en-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC14264893
InChI: InChI=1S/C12H12O/c13-12(11-7-8-11)9-6-10-4-2-1-3-5-10/h1-6,9,11H,7-8H2
SMILES:
Molecular Formula: C12H12O
Molecular Weight: 172.22 g/mol

1-Cyclopropyl-3-phenylprop-2-en-1-one

CAS No.:

Cat. No.: VC14264893

Molecular Formula: C12H12O

Molecular Weight: 172.22 g/mol

* For research use only. Not for human or veterinary use.

1-Cyclopropyl-3-phenylprop-2-en-1-one -

Specification

Molecular Formula C12H12O
Molecular Weight 172.22 g/mol
IUPAC Name 1-cyclopropyl-3-phenylprop-2-en-1-one
Standard InChI InChI=1S/C12H12O/c13-12(11-7-8-11)9-6-10-4-2-1-3-5-10/h1-6,9,11H,7-8H2
Standard InChI Key OIPDQFASJNLEME-UHFFFAOYSA-N
Canonical SMILES C1CC1C(=O)C=CC2=CC=CC=C2

Introduction

Chemical Identity and Structural Features

Molecular and Stereochemical Properties

1-Cyclopropyl-3-phenylprop-2-en-1-one belongs to the class of α,β-unsaturated ketones, where the cyclopropyl ring introduces steric and electronic effects that modulate reactivity. The compound’s IUPAC name is (E)-1-cyclopropyl-3-phenylprop-2-en-1-one, reflecting the trans configuration of the double bond. Key structural identifiers include:

  • Canonical SMILES: C1CC1C(=O)C=CC2=CC=CC=C2

  • InChIKey: OIPDQFASJNLEME-RMKNXTFCSA-N

  • Isomeric SMILES: C1CC1C(=O)/C=C/C2=CC=CC=C2

The cyclopropyl group’s ring strain and the conjugated π-system of the α,β-unsaturated ketone create a reactive scaffold amenable to diverse chemical transformations.

Table 1: Physicochemical Properties of 1-Cyclopropyl-3-phenylprop-2-en-1-one

PropertyValueSource
Molecular FormulaC₁₂H₁₂O
Molecular Weight172.22 g/mol
Boiling PointNot reported
Melting PointNot reported
DensityNot reported
SolubilitySoluble in DMSO, THF

Synthesis Methods

Cyclopropanation and Cross-Coupling Reactions

The synthesis of 1-cyclopropyl-3-phenylprop-2-en-1-one typically involves cyclopropanation strategies or cross-coupling reactions. A prominent method utilizes sodium hydride in a dimethyl sulfoxide (DMSO)/tetrahydrofuran (THF) mixture to facilitate the formation of the cyclopropyl ring. This approach achieves high yields under controlled temperatures (0–25°C) and inert atmospheres.

An alternative route involves the Claisen-Schmidt condensation of cyclopropyl ketones with aromatic aldehydes. For example, reacting 1-cyclopropylethanone with benzaldehyde in the presence of a base like NaOH generates the α,β-unsaturated ketone . This method mirrors procedures used for synthesizing structurally analogous compounds, such as 1-cyclopropyl-3-phenylbut-2-en-1-one (CAS 57022879) .

Table 2: Representative Synthesis Conditions

MethodReagents/ConditionsYieldSource
CyclopropanationNaH, DMSO/THF, 0–25°CHigh
Claisen-Schmidt CondensationNaOH, DMF, 0°C, 1 hModerate

Chemical Reactivity

Michael Addition and Conjugate Addition

As an α,β-unsaturated ketone, 1-cyclopropyl-3-phenylprop-2-en-1-one participates in Michael addition reactions, where nucleophiles such as amines or enolates attack the β-carbon. The cyclopropyl group’s electron-withdrawing nature enhances the electrophilicity of the α,β-unsaturated system, accelerating these reactions. For instance, reactions with secondary amines yield β-amino ketones, which are valuable intermediates in alkaloid synthesis.

Cycloaddition Reactions

The compound’s conjugated diene system enables participation in [4+2] Diels-Alder cycloadditions, forming six-membered rings. These reactions are stereoselective, with the cyclopropyl ring influencing the transition state’s geometry.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR and ¹³C NMR spectra are critical for confirming the compound’s structure. Key signals include:

  • ¹H NMR (DMSO-d₆): δ 1.12–1.28 (m, 4H, cyclopropyl CH₂), 7.62 (m, 2H, aromatic CH), 7.81 (dd, 2H, vinyl CH) .

  • ¹³C NMR: Peaks at δ 195–200 ppm (carbonyl C), 125–130 ppm (vinyl C), and 10–15 ppm (cyclopropyl C).

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 172.22 (calculated for C₁₂H₁₂O). Fragmentation patterns reveal cleavage of the cyclopropyl ring and loss of the phenyl group.

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